4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-14(11-4-8-19-10-11)16-7-3-13(9-16)18-12-1-5-15-6-2-12/h1-2,4-6,8,10,13H,3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIIZKVUCCALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and thiophene intermediates, followed by their coupling with the pyridine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The electron-donating characteristics of the thiophene moiety may enhance these effects by facilitating interactions with microbial targets.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that the structural components can influence cell signaling pathways associated with cancer cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer models, indicating that 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine may possess similar capabilities.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds like 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine have been explored for their anti-inflammatory properties. Preliminary studies suggest that these compounds can modulate inflammatory mediators, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Synthesis Overview
The synthesis of 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves several key steps:
- Formation of the Pyranone Core : This is achieved through cyclization reactions involving diketones or keto-esters.
- Introduction of the Thiophene Moiety : Coupling reactions, such as Suzuki or Stille coupling, are employed to attach the thiophene ring to the core structure.
- Attachment of the Pyrrolidine Ring : This step involves forming an ether linkage through nucleophilic substitution reactions.
These synthetic routes can be optimized for large-scale production using continuous flow reactors and high-throughput screening methods.
Pharmaceutical Development
Given its biological activities, 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is being explored in drug development. Its potential as an antimicrobial or anticancer agent positions it as a candidate for further clinical research and development.
Material Science
The compound's unique chemical structure may also lend itself to applications in material science, particularly in the development of functional materials with specific electronic or optical properties. Research into its incorporation into polymers or coatings could lead to innovative applications in electronics or protective materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus. |
| Study B | Anticancer Properties | Inhibited tumor growth in xenograft models. |
| Study C | Anti-inflammatory Effects | Modulated cytokine release in vitro, suggesting potential therapeutic use. |
Mechanism of Action
The mechanism of action of 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Differences :
- Substituent : A chlorine atom replaces the hydrogen at the pyridine 3-position (CAS: 2034393-17-2) .
- Molecular Weight: 308.78 g/mol vs. ~293.3 g/mol for the non-chlorinated base compound.
- Impact : Chlorine enhances lipophilicity (logP) and may improve membrane permeability. Halogenation often increases binding affinity in drug-receptor interactions due to halogen bonding.
| Property | Target Compound (Chlorinated) | Base Compound (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₂S | C₁₃H₁₃N₂O₂S |
| Molecular Weight | 308.78 | ~293.3 |
| Key Substituent | Cl at pyridine 3-position | H at pyridine 3-position |
4-({1-[4-(1H-Pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine (BI76996)
Key Differences :
- Acyl Group : Replaces thiophene-3-carbonyl with a 4-(pyrrol-1-yl)benzoyl group (CAS: 2034616-82-3) .
- Molecular Weight : 333.38 g/mol vs. ~293.3 g/mol (base compound).
- The extended aromatic system may enhance binding to hydrophobic pockets in biological targets.
| Property | Target Compound (Thiophene) | BI76996 (Benzoyl-Pyrrole) |
|---|---|---|
| Molecular Formula | C₁₃H₁₃N₂O₂S | C₂₀H₁₉N₃O₂ |
| Substituent | Thiophene-3-carbonyl | 4-(1H-Pyrrol-1-yl)benzoyl |
| Electronic Effects | Electron-withdrawing | Mixed (benzoyl + pyrrole) |
Pyrrolidine-Containing Pyridine Derivatives
Examples :
Comparison :
- Substituent Effects : Methoxy (electron-donating) vs. thiophene-carbonyl (electron-withdrawing) alters electronic density on pyridine, affecting reactivity and intermolecular interactions.
- Ring Flexibility : Pyrrolidine (5-membered) vs. piperidine (6-membered) influences conformational adaptability. Piperidine derivatives may exhibit enhanced metabolic stability .
Biological Activity
The compound 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a novel chemical entity with potential applications in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular formula for 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine is . The compound features a pyridine ring linked to a pyrrolidine moiety through an ether bond, with a thiophene carbonyl group that enhances its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing thiophene and pyrrolidine structures have shown significant antiproliferative effects against various cancer cell lines.
The compound's ability to reduce cell viability suggests it may interfere with critical cellular processes involved in cancer proliferation.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations indicate that 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine may possess antimicrobial activity. Compounds with similar structures have been reported to exhibit broad-spectrum antimicrobial effects.
Mechanistic Insights
The biological activity of 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine can be attributed to its unique structural features, which facilitate interactions with biological targets. The thiophene carbonyl group is particularly noteworthy for its role in enhancing binding affinity to target proteins involved in disease pathways.
Case Studies
- Anticancer Efficacy : A study conducted on various derivatives of thiophene-pyrrolidine hybrids revealed that modifications at the carbonyl position could significantly enhance anticancer activity against Caco-2 and A549 cell lines. The investigation concluded that specific substitutions could lead to improved therapeutic profiles.
- Antimicrobial Screening : In vitro tests on compounds structurally related to 4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine demonstrated potent activity against multiple bacterial strains, suggesting potential for development as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
